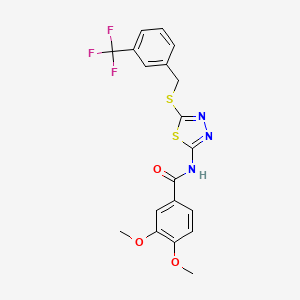
3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3O3S2 and its molecular weight is 455.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with multiple functional groups, including methoxy and trifluoromethyl substituents, which contribute to its unique properties and therapeutic potential. The thiadiazole moiety is particularly significant due to its diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 455.47 g/mol. The structure includes:
- Two methoxy groups : These groups can enhance solubility and influence the compound's interaction with biological targets.
- A thiadiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- A trifluoromethylbenzyl thioether moiety : This feature may enhance the compound's lipophilicity and binding affinity to target proteins.
Biological Activities
Research has demonstrated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds containing the thiadiazole scaffold can possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against K562 cells : A related thiadiazole derivative demonstrated an IC₅₀ value of 7.4 µM against K562 chronic myelogenous leukemia cells .
- Inhibition of cancer cell proliferation : Other derivatives have shown potent growth inhibitory activity against breast cancer MCF-7 cells (IC₅₀ = 0.28 µg/mL), suggesting that modifications to the thiadiazole ring can enhance anticancer properties .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme inhibition : Molecular docking studies indicate that this compound may interact with key enzymes involved in cancer pathways, such as tyrosine kinases .
- Cell cycle arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Similar benzamide core and thiadiazole ring | Different substitution pattern on methoxy groups |
| N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyloamino)acetamide | Features an acetamide group | Focused on anti-cancer activity against specific cell lines |
The specific combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in medicinal chemistry:
- Thiadiazole Derivatives in Cancer Therapy : A study focused on synthesizing novel 1,3,4-thiadiazole derivatives evaluated their cytotoxic effects on multiple human cancer cell lines. The findings indicated that certain derivatives could inhibit key signaling pathways associated with tumor growth .
- Molecular Docking Studies : Research involving molecular docking simulations has revealed how these compounds interact at the molecular level with target proteins. For example, a study demonstrated strong binding affinities between modified thiadiazoles and dihydrofolate reductase (DHFR), indicating their potential as inhibitors .
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-14-7-6-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(8-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBFIHLOBVEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














